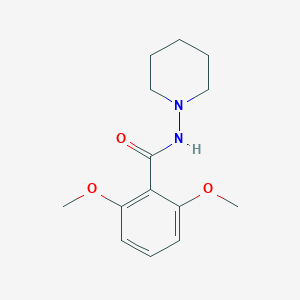
2,6-dimethoxy-N-piperidin-1-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethoxy-N-piperidin-1-ylbenzamide, also known as DMePB, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to have a wide range of biochemical and physiological effects.
作用机制
The exact mechanism of action of 2,6-dimethoxy-N-piperidin-1-ylbenzamide is not fully understood. However, it has been proposed that it acts as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. 2,6-dimethoxy-N-piperidin-1-ylbenzamide has also been found to activate the TRPA1 ion channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
2,6-dimethoxy-N-piperidin-1-ylbenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2,6-dimethoxy-N-piperidin-1-ylbenzamide has also been found to have analgesic effects by modulating pain perception. Additionally, 2,6-dimethoxy-N-piperidin-1-ylbenzamide has been shown to have anticonvulsant properties by reducing neuronal excitability.
实验室实验的优点和局限性
One of the advantages of using 2,6-dimethoxy-N-piperidin-1-ylbenzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using 2,6-dimethoxy-N-piperidin-1-ylbenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several potential future directions for the study of 2,6-dimethoxy-N-piperidin-1-ylbenzamide. One area of research could focus on its potential as a treatment for neurodegenerative disorders such as Parkinson's disease. Additionally, further studies could investigate the mechanisms underlying its anti-inflammatory and analgesic effects. Finally, research could also explore the potential use of 2,6-dimethoxy-N-piperidin-1-ylbenzamide in combination with other drugs to enhance its therapeutic effects.
合成方法
The synthesis of 2,6-dimethoxy-N-piperidin-1-ylbenzamide involves the reaction of 2,6-dimethoxybenzoyl chloride with piperidine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 2,6-dimethoxy-N-piperidin-1-ylbenzamide.
科学研究应用
2,6-dimethoxy-N-piperidin-1-ylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 2,6-dimethoxy-N-piperidin-1-ylbenzamide has been investigated as a potential treatment for Parkinson's disease and other neurodegenerative disorders.
属性
分子式 |
C14H20N2O3 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC 名称 |
2,6-dimethoxy-N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C14H20N2O3/c1-18-11-7-6-8-12(19-2)13(11)14(17)15-16-9-4-3-5-10-16/h6-8H,3-5,9-10H2,1-2H3,(H,15,17) |
InChI 键 |
FKNAUQVQPCVJRO-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NN2CCCCC2 |
规范 SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NN2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-4-ethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246000.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B246001.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B246002.png)
![2,5-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246003.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]propanamide](/img/structure/B246004.png)

![N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246008.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B246012.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246015.png)
![2-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B246016.png)
![3-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B246018.png)
![2-(3-methylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246020.png)
![4-isopropoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246021.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B246022.png)